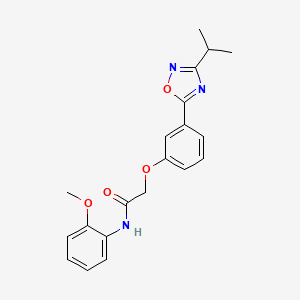
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-propylbenzamide” is a complex organic compound that contains a quinoline ring. Quinoline is a nitrogen-containing heterocyclic compound and is a weak tertiary base . It forms salts with acids and exhibits reactions similar to benzene and pyridine .
Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . The specific reactions that “N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-propylbenzamide” would undergo would depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Quinoline is a weak tertiary base and forms salts with acids .Scientific Research Applications
Antimalarial Activity
Quinoline derivatives have been found to exhibit antimalarial activity . The quinoline nucleus is present in numerous biological compounds that are used in the treatment of malaria .
Anticancer Activity
Quinoline derivatives have shown potential as anticancer agents . Some quinoline derivatives have exhibited excellent anticancer activity compared with standard treatments .
Antibacterial Activity
Quinoline derivatives have demonstrated antibacterial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Antifungal Activity
Quinoline derivatives have been found to have antifungal activities . This could make them useful in the treatment of various fungal infections.
Anti-Inflammatory Activity
Quinoline derivatives have shown anti-inflammatory effects . They could potentially be used in the treatment of inflammatory conditions.
Analgesic Activity
Quinoline derivatives have demonstrated analgesic (pain-relieving) activities . This suggests they could be used in the development of new pain relief medications.
Cardiovascular Activity
Quinoline derivatives have shown potential in the treatment of cardiovascular conditions . They could be used in the development of new treatments for heart disease and other cardiovascular conditions.
Central Nervous System Activity
Quinoline derivatives have shown potential in the treatment of conditions related to the central nervous system . They could be used in the development of new treatments for neurological conditions.
Mechanism of Action
Future Directions
The future research directions would likely involve further exploration of the biological activity of this compound and its potential uses in medicine or other fields. Given the wide range of activities exhibited by quinoline derivatives , this compound could have interesting biological properties worth investigating.
properties
IUPAC Name |
4-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-12-23(21(25)15-8-10-18(26-2)11-9-15)14-17-13-16-6-4-5-7-19(16)22-20(17)24/h4-11,13H,3,12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXXIZKXRNEDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704722.png)
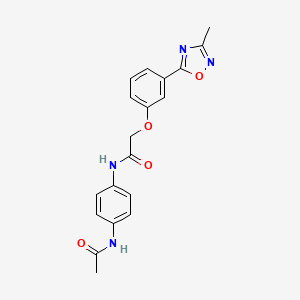

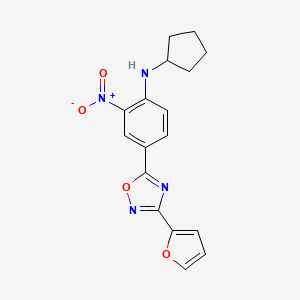

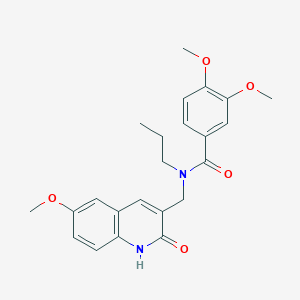
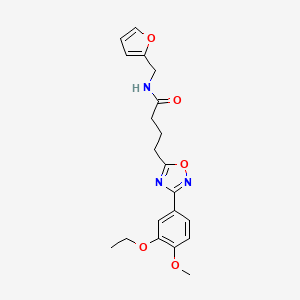





![N-(2-phenylethyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7704831.png)
